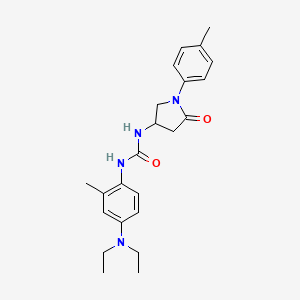

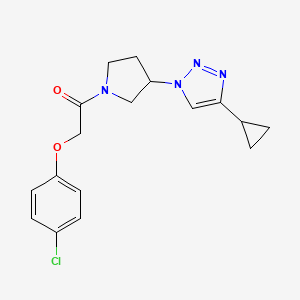

1-(4-(二乙氨基)-2-甲苯基)-3-(5-氧代-1-(对甲苯基)吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Evaluation

The research on diaryl ureas has shown their significance in medicinal chemistry. A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The study utilized computer-aided design to create these compounds, which were then tested in vitro using a colorimetric assay. The results indicated that most of the synthesized compounds had significant antiproliferative effects. One compound, in particular, demonstrated potent inhibitory activity with IC50 values comparable to the positive-control sorafenib, suggesting potential as BRAF inhibitors for cancer treatment .

Molecular Structure Analysis

The molecular structure of the urea derivatives plays a crucial role in their biological activity. The presence of the 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl] group is essential for the antiproliferative effects observed. The study highlights the importance of the substituents on the phenyl rings, which can significantly influence the potency of the compounds. The structure-activity relationship (SAR) derived from this research could guide the design of more potent anticancer agents .

Chemical Reactions Analysis

The synthesis of the urea derivatives involves chemical reactions that introduce various substituents to the phenyl rings. These modifications are critical for achieving the desired biological activity. The study does not detail the specific chemical reactions used to synthesize the compounds, but it is clear that precise chemical modifications are necessary to obtain the most potent inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the urea derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. The study does not provide explicit details on these properties, but they can be inferred to some extent from the molecular structure and the observed biological activity. For instance, the lipophilicity of the substituents is mentioned as a factor in the potency of the inhibitors, indicating that these properties were considered during the design process .

Inhibitors of Glycolic Acid Oxidase

Another study focused on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds were found to be potent, competitive inhibitors, with the potency being affected by the size of the lipophilic 4-substituents. Methylation of certain functional groups reduced the inhibitory effect, emphasizing the importance of the acidic functions on the pyrrole dione nucleus. The study also demonstrated the potential for therapeutic application, as chronic oral administration of one derivative significantly reduced urinary oxalate levels in rats .

科学研究应用

合成和生物活性

研究表明,包括与1-(4-(二乙氨基)-2-甲苯基)-3-(5-氧代-1-(对甲苯基)吡咯烷-3-基)脲结构相关的脲衍生物已被合成并对其酶抑制和抗癌活性进行了评估。例如,Mustafa 等人 (2014) 的研究重点是脲衍生物的合成及其随后对脲酶、β-葡萄糖醛酸酶和磷酸二酯酶酶抑制试验的评估,以及它们对前列腺癌细胞系的影响,突出了这些化合物在药物化学和癌症治疗中的潜力 (Mustafa, Perveen, & Khan, 2014).

阴离子识别和络合

如 Gale (2006) 所述,脲衍生物在阴离子识别和络合中也发挥着重要作用。包括与查询化合物相关的这些化合物由于其结构特征(如酰胺、脲和吡咯基团)而能够有效结合阴离子。此特性对于基于分子识别的传感器和新材料的开发至关重要 (Gale, 2006).

在神经药理学中的作用

进一步的研究突出了脲衍生物的神经药理学应用。例如,Piccoli 等人 (2012) 探讨了 Orexin-1 受体机制在强迫性食物摄入中的作用,证明了这些化合物在解决饮食失调和可能其他强迫性行为方面的潜力 (Piccoli et al., 2012).

抗氧化活性

还研究了某些脲衍生物的抗氧化特性。George 等人 (2010) 合成了衍生物并评估了它们的抗氧化活性,表明这些化合物在对抗氧化应激相关疾病中的效用 (George, Sabitha, Kumar, & Ravi, 2010).

金属离子传感

脲衍生物的金属离子传感潜力已经得到探索,进一步突出了它们在科学研究中的多功能性。基于脲的配体的合成和表征证明了它们选择性结合金属离子的能力,这对于新型化学传感器的开发至关重要 (Gosavi-Mirkute et al., 2017).

属性

IUPAC Name |

1-[4-(diethylamino)-2-methylphenyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-5-26(6-2)20-11-12-21(17(4)13-20)25-23(29)24-18-14-22(28)27(15-18)19-9-7-16(3)8-10-19/h7-13,18H,5-6,14-15H2,1-4H3,(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAYVFHUNYTJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)

![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2541240.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2541244.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2541245.png)

![2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2541251.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)